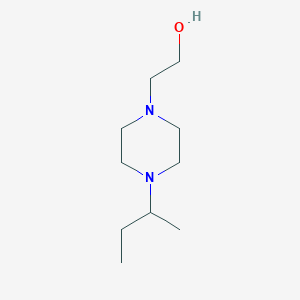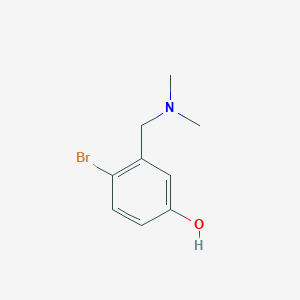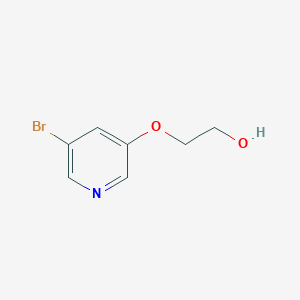
1-(2-ヒドロキシエチル)-4-(ブチル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities.
科学的研究の応用
2-[4-(2-Butyl)-piperazin-1-yl]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various piperazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Medicine: Investigated as a potential therapeutic agent for treating addiction, anxiety disorders, and chronic pain.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol typically involves the reaction of 2-butylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products:
Oxidation: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-acetaldehyde.
Reduction: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-ethylamine.
Substitution: Formation of 2-[4-(2-Butyl)-piperazin-1-yl]-ethyl chloride.
作用機序
The mechanism of action of 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and analgesic effects. The compound may also influence the release and reuptake of neurotransmitters, thereby altering neuronal signaling pathways.
類似化合物との比較
2-(4-Phenylpiperazin-1-yl)-ethanol: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
2-(4-Methylpiperazin-1-yl)-ethanol: Studied for its antimicrobial and antifungal properties.
Uniqueness: 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol stands out due to its specific structural features, which confer unique pharmacological properties. Its butyl substituent enhances its lipophilicity, allowing for better penetration of biological membranes and improved bioavailability. Additionally, its potential therapeutic applications in treating addiction and anxiety disorders make it a compound of significant interest in medical research.
特性
IUPAC Name |
2-(4-butan-2-ylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFTLQCZUMQKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283411 |
Source


|
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-98-1 |
Source


|
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Methylpropyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)
![2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1275869.png)


